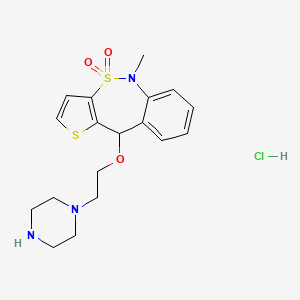
Ebov-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebov-IN-6 is a small molecule inhibitor that targets the Ebola virus. It has shown promise in disrupting the replication and transcription of the virus by interfering with specific viral proteins. This compound is part of ongoing research efforts to develop effective antiviral therapies against Ebola virus disease, which is known for its high mortality rate and severe outbreaks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-6 involves a series of chemical reactions that typically start with the preparation of a core scaffold, followed by the introduction of various functional groups. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ebov-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Applications De Recherche Scientifique
Ebov-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of small molecule inhibitors.
Biology: Investigated for its effects on viral replication and protein interactions within infected cells.
Medicine: Explored as a potential therapeutic agent for treating Ebola virus disease.
Mécanisme D'action
Ebov-IN-6 exerts its effects by binding to specific viral proteins, such as the nucleoprotein and VP30 protein, which are crucial for the transcription and replication of the Ebola virus. By disrupting the interaction between these proteins, this compound inhibits the viral life cycle and reduces the production of infectious viral particles. The molecular targets and pathways involved include the inhibition of RNA synthesis and interference with viral assembly processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Embelin: Another small molecule inhibitor that targets the VP30-NP interface.
Kobe2602: A compound with a similar mechanism of action, disrupting viral protein interactions.
8-Gingerol: An analog of Embelin with synergistic effects when combined with other inhibitors.
Uniqueness of Ebov-IN-6
This compound is unique in its specific targeting of the Ebola virus nucleoprotein and VP30 protein interaction, which is a critical step in the viral replication process. This specificity makes it a promising candidate for antiviral therapy, as it minimizes the potential for off-target effects and enhances its efficacy against the Ebola virus.
Propriétés
Formule moléculaire |
C18H24ClN3O3S2 |
|---|---|
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
5-methyl-10-(2-piperazin-1-ylethoxy)-10H-thieno[3,2-c][2,1]benzothiazepine 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H |
Clé InChI |
LEQQOKMVSQFPDX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
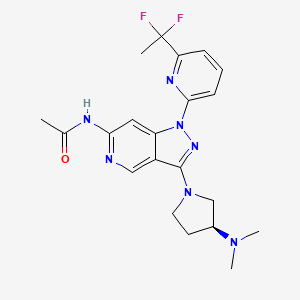
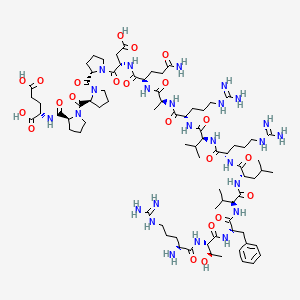
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
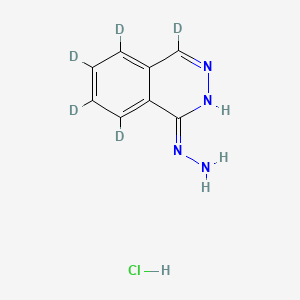
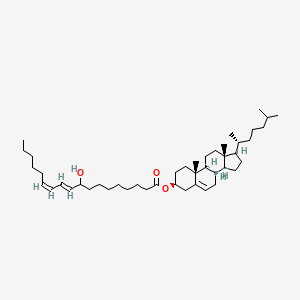
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
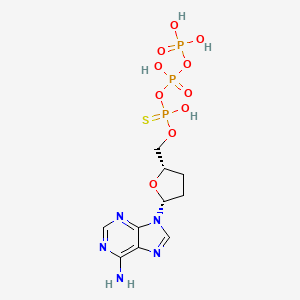

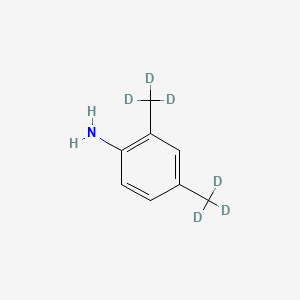
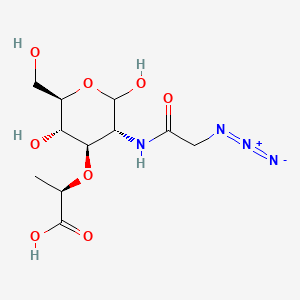
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
